molecular formula C18H15BrN2O5S B3575578 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate

4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate

Cat. No.: B3575578
M. Wt: 451.3 g/mol
InChI Key: JKWZOKMJWQEUHH-UHFFFAOYSA-N
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Description

4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a morpholine ring, a carbothioyl group, and a nitrobenzoate moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Morpholine Addition: The attachment of the morpholine ring through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the phenyl ring with 4-nitrobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be replaced by other substituents through reduction reactions.

    Substitution: The morpholine ring can be substituted with other heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. The carbothioyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
  • 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-methoxybenzoate
  • 4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-chlorobenzenesulfonate

Uniqueness

4-Bromo-2-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O5S/c19-13-3-6-16(15(11-13)17(27)20-7-9-25-10-8-20)26-18(22)12-1-4-14(5-2-12)21(23)24/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWZOKMJWQEUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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